molecular formula C9H10BrNO B3058640 N-(Bromomethyl)-N-methylbenzamide CAS No. 90702-03-7

N-(Bromomethyl)-N-methylbenzamide

Cat. No.: B3058640
CAS No.: 90702-03-7
M. Wt: 228.09 g/mol
InChI Key: PUHDEYANHZAARD-UHFFFAOYSA-N
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Description

N-(Bromomethyl)-N-methylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with a bromomethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Bromomethyl)-N-methylbenzamide typically involves the bromomethylation of N-methylbenzamide. One common method includes the reaction of N-methylbenzamide with paraformaldehyde and hydrobromic acid in acetic acid, which results in the formation of the desired bromomethylated product .

Industrial Production Methods: Industrial production methods for this compound often involve similar bromomethylation reactions but are scaled up to accommodate larger quantities. Continuous-flow processes and optimized reaction conditions are employed to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N-(Bromomethyl)-N-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Scientific Research Applications

N-(Bromomethyl)-N-methylbenzamide has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(Bromomethyl)-N-methylbenzamide involves its reactivity with nucleophiles, leading to the formation of various substituted products. The bromomethyl group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions. This reactivity is crucial for its applications in organic synthesis and biochemical studies .

Comparison with Similar Compounds

    N-(Chloromethyl)-N-methylbenzamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    N-(Hydroxymethyl)-N-methylbenzamide: Contains a hydroxymethyl group, offering different reactivity and applications.

Uniqueness: N-(Bromomethyl)-N-methylbenzamide is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to its chloro- and hydroxymethyl analogs. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

N-(bromomethyl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(7-10)9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHDEYANHZAARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CBr)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515926
Record name N-(Bromomethyl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90702-03-7
Record name N-(Bromomethyl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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